An In-depth Technical Guide to Pss-octa((3-propylglycidylether)dimethylsiloxy)
An In-depth Technical Guide to Pss-octa((3-propylglycidylether)dimethylsiloxy)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Pss-octa((3-propylglycidylether)dimethylsiloxy), a versatile polyhedral oligomeric silsesquioxane (POSS) molecule. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this unique hybrid nanomaterial.
Chemical Structure and Properties
Pss-octa((3-propylglycidylether)dimethylsiloxy), also known by its systematic name Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]-, is an octafunctionalized POSS molecule.[1] Its structure features a rigid, inorganic, cage-like silsesquioxane core (SiO₁.₅)₈, from which eight flexible organic arms extend. Each arm consists of a dimethylsiloxy group linked to a 3-propylglycidylether chain.[1] This unique architecture, combining an inorganic core with reactive organic functionalities, makes it a valuable building block for advanced materials.[1]
Table 1: Physicochemical Properties of Pss-octa((3-propylglycidylether)dimethylsiloxy)
| Property | Value | Reference |
| Molecular Formula | C₆₄H₁₃₆O₃₆Si₁₆ | [2][3] |
| Molecular Weight | 1931.11 g/mol | [2][3][4] |
| CAS Number | 136864-48-7 | [4] |
| Appearance | Clear, colorless, low viscosity liquid | [5] |
| Density | 1.150 g/mL at 25 °C | [3][4][5] |
| Refractive Index | n20/D 1.459 | [3][4][5] |
| Solubility | Insoluble in water; Soluble in THF, chloroform, hexane, and toluene. | [4] |
Synthesis
The most common and efficient method for synthesizing Pss-octa((3-propylglycidylether)dimethylsiloxy) is through the post-functionalization of a precursor POSS cage.[1] This involves the hydrosilylation of octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H), which has a cubic silica core with eight reactive Si-H functional groups, with allyl glycidyl ether (AGE).[1] This reaction is typically catalyzed by a platinum complex, such as Karstedt's or Speier's catalyst.[1]
Experimental Protocol: Generalized Synthesis
The following is a generalized experimental protocol for the synthesis of Pss-octa((3-propylglycidylether)dimethylsiloxy) based on the hydrosilylation reaction.
Materials:
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Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q8M8H)
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Allyl glycidyl ether (AGE)
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Platinum catalyst (e.g., Karstedt's catalyst)
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Toluene (anhydrous)
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Ice-water bath
Procedure:
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In a reaction flask, dissolve Octakis(hydridodimethylsiloxy)octasilsesquioxane in anhydrous toluene.
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Add allyl glycidyl ether to the solution. A slight molar excess of the allyl glycidyl ether is often used to ensure complete reaction of the Si-H groups.
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Add the platinum catalyst to the reaction mixture. The reaction is exothermic, and the temperature should be controlled using an ice-water bath to maintain it at a moderate level (e.g., around 45 °C).
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After the initial exothermic reaction subsides, allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure completion.
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Monitor the reaction progress by spectroscopic methods (e.g., FT-IR) to observe the disappearance of the Si-H stretching band.
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Upon completion, remove the solvent and any excess reactants under high vacuum.
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for Pss-octa((3-propylglycidylether)dimethylsiloxy).
Characterization
The successful synthesis and purity of Pss-octa((3-propylglycidylether)dimethylsiloxy) are confirmed using various analytical techniques.
Table 2: Expected Characterization Data
| Technique | Expected Results |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the sodiated adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ is expected.[1] Given the theoretical molecular weight of ~1931.11 g/mol , these peaks would appear around m/z 1954.10 and 1932.12, respectively.[1] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | The disappearance of the Si-H stretching band from the precursor (Q8M8H) and the appearance of characteristic bands for the glycidyl ether group would confirm the successful functionalization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | NMR spectroscopy would be used to confirm the structure of the final product by identifying the characteristic chemical shifts of the protons, carbons, and silicon atoms in the molecule. |
Applications in Drug Development and Materials Science
The unique hybrid nature of Pss-octa((3-propylglycidylether)dimethylsiloxy) makes it a promising candidate for various applications.
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Advanced Materials: Its eight reactive glycidyl ether functionalities position it as an effective multifunctional initiator for controlled polymerization processes, leading to the formation of highly crosslinked three-dimensional polymer networks.[1] This makes it suitable for developing high-performance coatings, adhesives, and composites.[1]
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Biomedical Applications: There is growing interest in its potential use in the biomedical field. The reactive epoxide groups can be opened to attach bioactive molecules, suggesting its utility in drug delivery systems.[1] Furthermore, its biocompatibility is being investigated for applications in tissue engineering scaffolds.[1] The robust resistance of POSS molecules to environmental degradation, such as moisture and oxidation, is also a significant advantage in these applications.[5]
Diagram 2: Potential Application Logic
Caption: Logical relationship between properties and potential applications.
